molecular formula C4H11ClN2O2 B6617591 2-(methylamino)ethyl carbamate hydrochloride CAS No. 1423024-71-8

2-(methylamino)ethyl carbamate hydrochloride

Cat. No.: B6617591
CAS No.: 1423024-71-8
M. Wt: 154.59 g/mol
InChI Key: VXCRIVYLHIXJDK-UHFFFAOYSA-N
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Description

2-(Methylamino)ethyl carbamate hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2 and a molecular weight of 154.59 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-(Methylamino)ethyl carbamate hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)ethyl carbamate hydrochloride typically involves the reaction of 2-(methylamino)ethanol with phosgene or its derivatives, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume.

    Purification: Techniques such as crystallization and filtration to ensure high purity.

    Quality Control: Rigorous testing to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)ethyl carbamate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Solvents: Methanol, ethanol, and water are frequently used.

Major Products

    Oxidation: Produces carbamates and carbonates.

    Reduction: Yields primary and secondary amines.

    Substitution: Results in various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(methylamino)ethyl carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)ethylamine hydrochloride
  • tert-Butyl 2-(methylamino)ethylcarbamate
  • Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Uniqueness

2-(Methylamino)ethyl carbamate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with multiple molecular targets. Its versatility makes it valuable in both research and industrial applications .

Properties

IUPAC Name

2-(methylamino)ethyl carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-6-2-3-8-4(5)7;/h6H,2-3H2,1H3,(H2,5,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCRIVYLHIXJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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